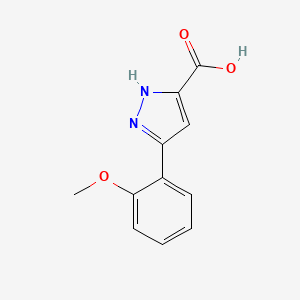

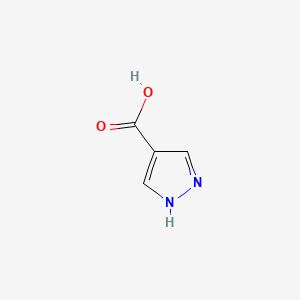

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-7(10)8-6-9(11(14)15)13-12-8/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDJDKQYABTXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501003468 | |

| Record name | 5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834868-54-1 | |

| Record name | 5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its prevalence in drug discovery is a testament to its versatile biological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Among the vast library of pyrazole derivatives, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid holds particular interest for researchers and drug development professionals. The presence of the methoxy-substituted phenyl ring at the 3-position and a carboxylic acid group at the 5-position provides a unique combination of lipophilicity and functionality, making it a valuable synthon for further molecular elaboration and a candidate for biological screening.

This in-depth technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers practical insights gleaned from extensive experience in the field. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: A Two-Step Approach

The most efficient and reliable pathway to synthesize 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves a two-step sequence:

-

Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate through the reaction of 2'-methoxyacetophenone with diethyl oxalate.

-

Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl intermediate with hydrazine, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.[4][5][6][7]

This approach is favored due to the ready availability of the starting materials, the generally high yields of each step, and the straightforward nature of the reactions.

Diagram of the Overall Synthetic Pathway

Caption: Overall synthetic route to 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Part 1: Claisen Condensation for 1,3-Dicarbonyl Intermediate Synthesis

The initial and crucial step in this synthetic sequence is the Claisen condensation. This reaction establishes the 1,3-dicarbonyl functionality that is essential for the subsequent pyrazole ring formation.

Mechanistic Insight

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific synthesis, we employ a crossed Claisen condensation between 2'-methoxyacetophenone (a ketone) and diethyl oxalate (an ester). The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent loss of an ethoxide leaving group yields the desired β-dicarbonyl intermediate, ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate. The use of diethyl oxalate is advantageous as it lacks α-hydrogens and therefore cannot undergo self-condensation.[8][9]

Experimental Protocol: Synthesis of Ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2'-Methoxyacetophenone | 150.17 | 50 | 7.51 g |

| Diethyl Oxalate | 146.14 | 60 | 8.77 g (8.1 mL) |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 60 | 20.6 mL |

| Anhydrous Ethanol | 46.07 | - | 100 mL |

| 1 M Hydrochloric Acid | 36.46 | - | As needed |

| Diethyl Ether | 74.12 | - | For extraction |

| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (100 mL).

-

Carefully add the sodium ethoxide solution to the ethanol with stirring.

-

In a separate beaker, dissolve 2'-methoxyacetophenone (7.51 g, 50 mmol) and diethyl oxalate (8.77 g, 60 mmol) in a minimal amount of anhydrous ethanol and add this solution dropwise to the stirred sodium ethoxide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 3-4.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Part 2: Knorr Pyrazole Synthesis and Saponification

With the 1,3-dicarbonyl intermediate in hand, the next stage involves the construction of the pyrazole ring via the Knorr pyrazole synthesis, followed by hydrolysis of the ester to the desired carboxylic acid.

Mechanistic Insight

The Knorr pyrazole synthesis is a classic and highly efficient method for forming pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[6][7][10][11][12] The reaction proceeds through a series of condensation and cyclization steps. Initially, one of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the carbonyl groups of the 1,3-dicarbonyl intermediate, typically the more reactive ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group (the ester). Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The reaction is typically carried out in an acidic medium, which catalyzes the condensation steps.[6][7]

Following the formation of the pyrazole ester, a simple saponification (base-catalyzed hydrolysis) is employed to convert the ethyl ester to the final carboxylic acid. This is achieved by heating the ester in the presence of a base, such as sodium hydroxide, in a mixture of water and ethanol.

Experimental Protocol: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate | 264.26 | 40 | 10.57 g |

| Hydrazine Hydrate (~64% N2H4) | 50.06 | 48 | ~2.4 g (~2.3 mL) |

| Glacial Acetic Acid | 60.05 | - | Catalytic amount |

| Ethanol | 46.07 | - | 80 mL |

| Sodium Hydroxide | 40.00 | 80 | 3.2 g |

| Water | 18.02 | - | 20 mL |

| 3 M Hydrochloric Acid | 36.46 | - | As needed |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude or purified ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate (10.57 g, 40 mmol) in ethanol (80 mL).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

To this solution, add hydrazine hydrate (~2.4 g, 48 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the formation of the pyrazole ester by TLC.

-

After the cyclization is complete, prepare a solution of sodium hydroxide (3.2 g, 80 mmol) in water (20 mL) and add it to the reaction mixture.

-

Continue to reflux the mixture for an additional 2-3 hours to facilitate the hydrolysis of the ester.

-

Cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Place the concentrated mixture in an ice bath and acidify to pH 2-3 by the slow addition of 3 M hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Visualization of the Knorr Pyrazole Synthesis Workflow

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. benchchem.com [benchchem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. benchchem.com [benchchem.com]

physicochemical properties of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core . Pyrazole carboxylic acid derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the physicochemical characteristics of this specific analogue is paramount for its advancement in drug discovery and development, influencing everything from target binding and ADME (absorption, distribution, metabolism, and excretion) profiles to formulation and stability. This document synthesizes theoretical predictions with established experimental protocols for key parameters such as pKa, LogP, solubility, and thermal stability, offering a practical framework for researchers. We delve into the causality behind experimental choices and provide self-validating, step-by-step methodologies for robust characterization.

Introduction to the Pyrazole Carboxylic Acid Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a unique combination of chemical stability and versatile reactivity.[2][3] When functionalized with a carboxylic acid, the resulting scaffold becomes a powerful pharmacophore capable of forming critical hydrogen bonds and salt-bridge interactions with biological targets. The incorporation of a 2-methoxyphenyl group at the 3-position introduces specific steric and electronic features, influencing the molecule's conformation and lipophilicity. Compounds featuring the pyrazole core are noted for their diverse biological activities, serving as inhibitors for enzymes and demonstrating potential as antidiabetic and anti-tubercular agents.[3] The stability of the pyrazole ring is a significant advantage in drug design, although the overall molecular stability must be empirically determined.[4][5] This guide focuses on elucidating the essential properties of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid to facilitate its rational development.

Core Physicochemical Profile

A complete understanding of a compound's profile is built from its fundamental identity, predicted electronic and physical properties, and its spectroscopic signature.

Molecular Structure and Identity

-

Chemical Name: 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

-

Molecular Formula: C₁₁H₁₀N₂O₃

-

Molecular Weight: 218.21 g/mol

-

CAS Number: 1431713-79-4

Predicted and Tabulated Physicochemical Properties

While experimental data for this specific molecule is not widely published, a robust profile can be generated using in silico prediction tools and by drawing comparisons with structurally similar pyrazole derivatives. These values provide a critical baseline for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| pKa (Acidic) | 3.5 - 4.5 | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and membrane permeability. |

| cLogP | 1.8 - 2.5 | Indicates lipophilicity and partitioning between aqueous and lipid environments; a key factor in cell membrane passage. |

| Topological Polar Surface Area (TPSA) | 75.0 Ų | Estimates the surface area occupied by polar atoms, correlating with hydrogen bonding potential and passive molecular transport. |

| Hydrogen Bond Donors | 2 (pyrazole N-H, acid O-H) | The capacity to donate protons in hydrogen bonds, crucial for target binding and solubility. |

| Hydrogen Bond Acceptors | 4 (pyrazole N, methoxy O, carbonyl O, hydroxyl O) | The capacity to accept protons in hydrogen bonds, influencing solubility and molecular interactions. |

| Melting Point | >200 °C (estimated) | Defines the solid-state stability and purity of the compound. Analogues like 3-Methylpyrazole-5-carboxylic acid melt around 236-240 °C. |

| Aqueous Solubility | Low (predicted) | As a weak acid with moderate lipophilicity, solubility is expected to be low in neutral water but will increase significantly at pH > pKa. |

Expected Spectroscopic Profile

The structural features of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid give rise to a predictable spectroscopic fingerprint, essential for its identification and structural confirmation. Theoretical studies on analogous compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provide a strong basis for these expectations.[6][7][8]

-

¹H NMR: Expected signals would include aromatic protons from the methoxyphenyl ring (typically in the δ 6.9-7.5 ppm range), a characteristic singlet for the pyrazole C4-H (δ ~6.8-7.2 ppm), a singlet for the methoxy group (-OCH₃) protons (δ ~3.8-4.0 ppm), and broad, exchangeable signals for the pyrazole N-H and carboxylic acid O-H protons.

-

¹³C NMR: Key resonances would correspond to the carboxylic acid carbonyl carbon (δ > 165 ppm), aromatic carbons of the methoxyphenyl ring, and the three distinct carbons of the pyrazole ring.

-

FT-IR Spectroscopy: A prominent, broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.[6] A sharp, strong C=O stretching vibration should appear around 1700-1730 cm⁻¹. Additional bands would include aromatic C-H stretching (~3100 cm⁻¹) and C=C/C=N stretching in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition, providing definitive proof of identity.[9]

Experimental Characterization Workflows

The following section provides validated, step-by-step protocols for the synthesis and characterization of the title compound. The causality for each workflow is to build a reliable, reproducible data package for regulatory or advanced research purposes.

Synthesis and Purification

The most common and robust method for synthesizing 1,3,5-substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach offers high yields and a straightforward path to the desired scaffold.

Caption: General workflow for the synthesis and purification of the title compound.

Protocol: Synthesis

-

Preparation: To a solution of ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After consumption of the starting material, add an aqueous solution of sodium hydroxide (2.5 eq) and continue to reflux for an additional 2 hours to saponify the ester.

-

Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify to pH 2-3 with dilute HCl.

-

Collection: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified carboxylic acid.

Protocol: pKa Determination by Potentiometric Titration

Rationale: The pKa value is essential for predicting the charge state of the molecule in different biological compartments. Potentiometric titration is a direct and highly accurate method for its determination.

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

-

Setup: Place the solution in a jacketed beaker maintained at 25 °C. Calibrate a pH electrode and place it in the solution. Use a magnetic stirrer for constant mixing.

-

Titration: Titrate the solution with a standardized solution of 0.01 M NaOH, adding small, precise aliquots (e.g., 0.02 mL) via a burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point on the resulting titration curve, where half of the carboxylic acid has been neutralized.

Physicochemical Characterization Workflow

A logical flow of experiments ensures that each piece of data builds upon the last, culminating in a complete and validated profile of the compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Guide to the Structural Elucidaion of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

This technical guide provides a comprehensive framework for the structural elucidation of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines the synergistic application of modern analytical techniques to unequivocally confirm the molecular structure of this target compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust protocol for researchers and drug development professionals.

Introduction: The Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities.[1] The specific arrangement of substituents on the pyrazole ring, such as the 2-methoxyphenyl group at the C3 position and the carboxylic acid at C5, dictates the molecule's chemical properties, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.[2][3] Accurate and unambiguous structure determination is therefore a critical first step in any research and development pipeline.

This guide will detail a multi-technique approach for structural verification, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) provides the initial, crucial confirmation of the compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly vital for establishing the molecular formula with high confidence.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Perform the analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

-

Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The instrument's high resolution will allow for the determination of the exact mass.

Expected Results & Interpretation

For 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (C₁₁H₁₀N₂O₃), the expected monoisotopic mass is 218.0691 g/mol .

| Ion Mode | Expected Adduct | Calculated Exact Mass (m/z) |

| Positive | [C₁₁H₁₀N₂O₃ + H]⁺ | 219.0764 |

| Negative | [C₁₁H₁₀N₂O₃ - H]⁻ | 217.0620 |

The observation of ions with these exact masses would provide strong evidence for the elemental composition of C₁₁H₁₀N₂O₃. Further fragmentation patterns, typical for pyrazoles, might include the loss of HCN, CO₂, and cleavage of the methoxy group, providing additional structural clues.[1]

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Spectral Features

The FT-IR spectrum will be dominated by characteristic vibrations of the carboxylic acid, the aromatic rings, and the pyrazole core.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300–2500 | O–H stretch | Carboxylic Acid (dimer) | Very broad band, centered around 3000 cm⁻¹[4] |

| ~3100 | N–H stretch | Pyrazole | Moderate, sharp peak |

| 3100–3000 | C–H stretch | Aromatic (Phenyl & Pyrazole) | Weak to medium, sharp peaks |

| ~2950, ~2850 | C–H stretch | Methoxy (–OCH₃) | Weak, sharp peaks |

| 1720–1680 | C=O stretch | Carboxylic Acid | Strong, sharp peak[4] |

| 1600–1450 | C=C & C=N stretch | Aromatic & Pyrazole Rings | Multiple medium to strong bands |

| 1320–1210 | C–O stretch | Carboxylic Acid & Aryl Ether | Strong bands[4] |

| 1440-1395 & 950-910 | O–H bend | Carboxylic Acid | Medium bands[4] |

The presence of a very broad O–H stretch and a strong carbonyl (C=O) absorption are definitive indicators of the carboxylic acid moiety.[4][5] Vibrational data from analogous structures like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid can aid in the precise assignment of pyrazole ring modes.[5][6]

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe exchangeable protons (–OH and –NH).

-

¹H NMR: Acquire a standard proton spectrum to identify the number of distinct proton environments, their chemical shifts, coupling patterns (multiplicity), and integration.

-

¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment will differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons will be absent.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting molecular fragments.

-

Predicted NMR Data and Interpretation (in DMSO-d₆)

The structure of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has distinct regions that can be analyzed systematically.

Diagram: NMR Elucidation Workflow

Caption: Workflow for NMR-based structure elucidation.

A. The 2-Methoxyphenyl Ring: This substituent presents a classic four-proton aromatic spin system.

-

¹H NMR: Expect four distinct signals in the aromatic region (~δ 6.9-7.8 ppm), likely appearing as two doublets and two triplets (or doublet of doublets) due to ortho and meta couplings. The proton ortho to the methoxy group will be the most shielded. The methoxy group itself will appear as a sharp singlet at ~δ 3.9 ppm, integrating to 3H.

-

¹³C NMR: Expect six aromatic carbon signals. The carbon bearing the methoxy group will be significantly downfield (~δ 155-160 ppm). The carbon attached to the pyrazole ring will also be a quaternary signal.

-

Key 2D Correlations:

-

COSY: Will show the connectivity between the four adjacent aromatic protons.

-

HMBC: A crucial correlation from the methoxy protons (~δ 3.9 ppm) to the aromatic carbon they are attached to (~δ 155-160 ppm) will confirm the OCH₃ placement.

-

B. The Pyrazole Ring: The pyrazole core has one proton and one exchangeable N-H proton.

-

¹H NMR: The C4-H proton will appear as a singlet at ~δ 7.0-7.5 ppm. The N-H proton will be a broad singlet at a higher chemical shift (>δ 13 ppm), which will disappear upon D₂O exchange.

-

¹³C NMR: Expect three carbon signals for the pyrazole ring. The C5 carbon bearing the carboxylic acid will be downfield (~δ 160-165 ppm). The C3 carbon attached to the phenyl ring will also be significantly downfield.

-

Key 2D Correlations:

-

HMBC: The C4-H proton will show a correlation to the C3 and C5 carbons, confirming its position on the pyrazole ring. Protons on the methoxyphenyl ring (specifically the proton ortho to the pyrazole linkage) should show a ³JCH correlation to the pyrazole C3, unequivocally linking the two rings.

-

C. The Carboxylic Acid Group:

-

¹H NMR: The acidic proton will appear as a very broad singlet at a high chemical shift (>δ 13 ppm), which disappears upon D₂O exchange.

-

¹³C NMR: The carbonyl carbon (C=O) will be the most downfield signal in the spectrum, typically >δ 160 ppm.

-

Key 2D Correlations:

-

HMBC: The pyrazole C4-H should show a ³JCH correlation to the carboxylic acid carbonyl carbon, confirming the C5 substitution pattern.

-

Summary of Predicted Spectroscopic Data

| Feature | Mass Spec (HRMS) | FT-IR (cm⁻¹) | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) |

| Molecular Formula | C₁₁H₁₀N₂O₃ | - | - | - |

| [M+H]⁺ | 219.0764 | - | - | - |

| Carboxylic Acid | - | 3300-2500 (O-H), 1720-1680 (C=O) | >13 (1H, br s, COOH) | >160 (C=O) |

| Aromatic/Pyrazole | - | 3100-3000 (C-H), 1600-1450 (C=C/C=N) | 6.9-7.8 (4H, m, Ph), ~7.2 (1H, s, Pyr-H4) | 110-160 (Multiple signals) |

| Pyrazole NH | - | ~3100 (N-H) | >13 (1H, br s, NH) | - |

| Methoxy Group | - | ~2950, ~2850 (C-H), ~1250 (C-O) | ~3.9 (3H, s, OCH₃) | ~56 (OCH₃) |

Diagram: Key HMBC Correlations

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the elemental composition. FT-IR spectroscopy verifies the presence of key functional groups, namely the carboxylic acid and aromatic systems. Finally, a full suite of 1D and 2D NMR experiments provides the definitive atomic connectivity, confirming the substitution pattern on both the pyrazole and phenyl rings. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for further research and development.

References

-

Varvuolytė, G., Bieliauskas, A., Kleizienė, N., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available from: [Link]

-

Hasan, A., Ikram, S., Badshah, A., Bolte, M., & Zia, M. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1767. Available from: [Link]

-

El-Hiti, G. A., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. Available from: [Link]

-

Kebiroglu, M. H. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. National Institutes of Health. Available from: [Link]

-

Bates, F. S., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals. Available from: [Link]

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available from: [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chen, X., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Indian Journal of Chemistry - Section B, 51B(8), 1144-1151. Available from: [Link]

-

University of California, San Diego. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Flore. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Available from: [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Available from: [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

-

PubMed. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

-

MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

El-Hiti, G. A., et al. (2023). data reports (E)-5-(4-Methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. ORCA - Cardiff University. Available from: [Link]

-

Kostova, I., et al. (2007). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 38(1), 1-10. Available from: [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectral Characterization of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for structural elucidation and purity assessment, forming the foundation for further research and development.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a pyrazole core, a methoxy-substituted phenyl ring, and a carboxylic acid functional group in 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the successful synthesis of the molecule and for its characterization in various applications.

The structural features that are key to interpreting the spectra include:

-

The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

The 2-methoxyphenyl group at the 3-position of the pyrazole, which will exhibit characteristic aromatic proton and carbon signals, along with the methoxy group's unique signature.

-

The carboxylic acid at the 5-position, which will be identifiable by its acidic proton and carbonyl carbon signals, as well as its distinctive IR absorption bands.

-

The N-H proton of the pyrazole ring, which is often exchangeable and can exhibit variable chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and coupling constants for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, based on the analysis of structurally similar compounds.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole N-H | 13.0 - 14.0 | broad singlet | - |

| Carboxylic Acid O-H | 12.0 - 13.0 | broad singlet | - |

| Phenyl H (ortho to pyrazole) | 7.8 - 8.0 | doublet of doublets | ~ 7.5, 1.5 |

| Phenyl H (para to pyrazole) | 7.3 - 7.5 | triplet of doublets | ~ 7.5, 1.5 |

| Phenyl H (meta to pyrazole) | 7.0 - 7.2 | triplet | ~ 7.5 |

| Phenyl H (ortho to OCH₃) | 6.9 - 7.1 | doublet | ~ 7.5 |

| Pyrazole C4-H | 6.8 - 7.0 | singlet | - |

| Methoxy O-CH₃ | 3.8 - 4.0 | singlet | - |

Causality Behind Predicted Shifts:

-

Acidic Protons (N-H and O-H): The protons on the pyrazole nitrogen and the carboxylic acid are highly deshielded due to their acidic nature and involvement in hydrogen bonding, hence their downfield chemical shifts. Their signals are often broad and may exchange with deuterium in D₂O.

-

Aromatic Protons: The protons on the 2-methoxyphenyl ring will exhibit a complex splitting pattern due to their coupling with each other. The electron-donating effect of the methoxy group will slightly shield the ortho and para protons, shifting them upfield relative to the unsubstituted benzene.

-

Pyrazole C4-H: This proton is in an electron-rich aromatic environment and is expected to appear as a singlet in the aromatic region.

-

Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, a characteristic signal for this functional group.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts are summarized below. These predictions are based on the known effects of substituents on aromatic and heterocyclic rings.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 160 - 165 |

| Phenyl C (ipso, attached to pyrazole) | 125 - 130 |

| Phenyl C (ipso, attached to OCH₃) | 155 - 160 |

| Phenyl C-H carbons | 110 - 135 |

| Pyrazole C3 | 145 - 150 |

| Pyrazole C5 | 140 - 145 |

| Pyrazole C4 | 105 - 110 |

| Methoxy O-CH₃ | 55 - 60 |

Interpretation of Carbon Signals:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the phenyl and pyrazole rings resonate in the typical aromatic region (100-160 ppm). The carbon attached to the electronegative oxygen of the methoxy group (ipso-C) is expected to be the most downfield among the phenyl carbons.

-

Methoxy Carbon: The carbon of the methoxy group is shielded and appears upfield.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required for ¹³C NMR due to its lower natural abundance (e.g., 1024 or more scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

The table below lists the predicted major IR absorption bands for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.[3][4][5]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid, H-bonded) | 2500 - 3300 | Broad, Strong |

| N-H stretch (pyrazole) | 3100 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, OCH₃) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1720 | Strong |

| C=N and C=C stretch (aromatic rings) | 1450 - 1600 | Medium to Strong |

| C-O stretch (methoxy and carboxylic acid) | 1200 - 1300 | Strong |

Interpretation of IR Bands:

-

O-H and N-H Stretching: The broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group of the carboxylic acid, which often overlaps with the N-H stretch of the pyrazole.

-

C=O Stretching: A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

-

Aromatic Ring Vibrations: The absorptions in the 1450-1600 cm⁻¹ range correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyrazole rings.

-

C-O Stretching: The strong bands in the fingerprint region (1200-1300 cm⁻¹) are characteristic of the C-O single bond stretching in the methoxy and carboxylic acid groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectral Data

For 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₁₂H₁₀N₂O₃), the predicted mass spectral data is as follows:

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 218.07 | Molecular Ion |

| [M-H₂O]⁺ | 200.06 | Loss of water from the carboxylic acid |

| [M-COOH]⁺ | 173.08 | Loss of the carboxylic acid group |

| [M-OCH₃]⁺ | 187.06 | Loss of the methoxy group |

Molecular Weight: The calculated monoisotopic mass of C₁₂H₁₀N₂O₃ is approximately 218.07 g/mol . The molecular ion peak ([M]⁺) in the mass spectrum should appear at this m/z value.

Key Fragmentation Pathways:

-

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) followed by the loss of a hydrogen radical.

-

Loss of Water: The molecular ion may lose a molecule of water (18 Da).

-

Loss of Methoxy Group: Fragmentation can occur at the ether linkage, leading to the loss of a methoxy radical (•OCH₃, 31 Da).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

The concentration should be low, typically in the range of 1-10 µg/mL.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is likely to show the protonated molecule [M+H]⁺, while negative ion mode will show the deprotonated molecule [M-H]⁻.

-

Set the mass range to scan for the expected molecular ion and fragment ions (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information and compare it with the predicted pathways.

-

Visualization of Molecular Structure and Workflow

Molecular Structure of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Caption: Molecular structure of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

The comprehensive spectral analysis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound and its analogs. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any scientific investigation.

References

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(15), 2845-2850.

- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- Mosslemin, M. H., et al. (2003). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 8(3), 339-347.

-

IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

discovery and history of pyrazole carboxylic acids

An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its derivatives, particularly pyrazole carboxylic acids, have emerged as "privileged scaffolds" due to their versatile synthetic accessibility and their capacity to engage in crucial molecular interactions with biological targets.[3][4] This guide traces the historical trajectory of pyrazole carboxylic acids, from the foundational discoveries of the parent ring system in the late 19th century to the evolution of sophisticated synthetic methodologies. We will explore the causal-driven advancements in their synthesis, detail key experimental protocols, and illuminate their rise to prominence as indispensable building blocks in the development of therapeutics and crop protection agents.

Part 1: Foundational Discoveries - The Genesis of Pyrazole Chemistry

The story of pyrazole carboxylic acids begins not with the acid itself, but with the pioneering work of German chemists who first constructed the pyrazole core. These initial discoveries laid the chemical groundwork upon which all subsequent innovations were built.

Ludwig Knorr's Serendipitous Synthesis (1883)

The first synthesis of a pyrazole derivative is credited to Ludwig Knorr in 1883.[5][6][7] While attempting to synthesize a quinoline derivative, Knorr discovered that the condensation of ethyl acetoacetate (a 1,3-dicarbonyl compound) with phenylhydrazine did not yield the expected six-membered ring. Instead, it produced a five-membered heterocyclic compound he named a "pyrazolone".[6][8] This reaction, now known as the Knorr Pyrazole Synthesis , became the first general and reliable method for creating the pyrazole ring system.[8][9][10][11]

The causality behind this reaction lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. The reaction proceeds through a condensation-cyclization-dehydration sequence, forming a stable, aromatic pyrazole ring, which drives the reaction to high yields.[8] This discovery was not merely academic; Knorr's pyrazolone derivative, Antipyrine, was commercialized and became one of the most widely used anti-inflammatory drugs until the advent of aspirin.[6]

The following diagram illustrates the generalized workflow for the Knorr synthesis, a cornerstone of heterocyclic chemistry.

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

This protocol is adapted from established methods for synthesizing the pyrazolone drug Edaravone, demonstrating the direct application of Knorr's discovery.[6]

-

Reactant Preparation: In a round-bottomed flask, carefully combine equimolar quantities of ethyl acetoacetate (e.g., 1.625 mL, 12.5 mmol) and phenylhydrazine (e.g., 1.25 mL, 12.5 mmol) in a fume hood. The initial addition is mildly exothermic.

-

Reaction: Assemble a reflux condenser and heat the mixture in an oil bath at 135–145 °C for 60 minutes. No solvent is required for this specific preparation.[6] The mixture will gradually turn into a heavy, viscous syrup.

-

Isolation: Transfer the hot syrup to a beaker and cool thoroughly in an ice-water bath.

-

Precipitation: Add a small volume of diethyl ether (e.g., 2 mL) and stir the mixture vigorously with a glass rod. The crude pyrazolone product will precipitate as a powdered solid.

-

Purification (Recrystallization):

-

Filter the crude solid using a Büchner funnel and wash with a small amount of cold diethyl ether.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.

-

-

Analysis: Determine the reaction yield and confirm product identity and purity via melting point analysis (literature: 125–127 °C) and spectroscopic methods (NMR, IR).[6]

Hans von Pechmann and the Parent Ring (1898)

While Knorr created substituted pyrazoles, it was Hans von Pechmann who first synthesized the unsubstituted parent pyrazole ring in 1898.[7][12] His method, the Pechmann Pyrazole Synthesis , involves the 1,3-dipolar cycloaddition of diazomethane with acetylene.[12][13][14] This reaction was mechanistically significant, confirming the cyclic structure of the pyrazole core. Although the use of diazomethane (a toxic and explosive gas) makes this specific method less common today, the principle of 1,3-dipolar cycloaddition remains a powerful tool in modern heterocyclic synthesis.[9][15]

Caption: Reaction mechanism for the Pechmann synthesis of pyrazole.

The First Pyrazole Carboxylic Acid (1889)

The first synthesis of pyrazole itself was achieved by Eduard Buchner in 1889, predating Pechmann's work. Buchner's method was the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5] This implicitly demonstrates that the synthesis of pyrazole carboxylic acids was established in the very early days of pyrazole chemistry, serving as crucial precursors to the parent heterocycle.

Part 2: The Evolution of Synthetic Strategies

With the foundational chemistry established, researchers turned to developing more versatile and efficient methods to synthesize substituted pyrazole carboxylic acids, moving from classical condensations to highly regioselective modern strategies.

Classical Condensation Approaches

A logical extension of Knorr's work was the use of β-keto esters and related dicarbonyl compounds that could be cyclized with hydrazines to directly yield pyrazole carboxylates.[16] A widely used method involves the condensation of a ketone (e.g., acetophenone derivatives) with diethyl oxalate to form a 2,4-dioxo-ester intermediate.[16] Subsequent treatment with hydrazine hydrate leads to regioselective cyclization, where the more reactive ketone carbonyl reacts first, followed by intramolecular attack on the ester to form the pyrazole-3-carboxylate.

This protocol outlines a common two-step procedure for creating pyrazole-3-carboxylic acid esters.[16]

-

Dioxo-Ester Formation:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of an appropriate aryl ketone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction with an acid (e.g., dilute HCl) and extract the intermediate ethyl-2,4-dioxo-4-arylbutanoate.

-

-

Cyclization:

-

Dissolve the intermediate dioxo-ester in a suitable solvent such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1 equivalent) to the solution.

-

Heat the mixture to reflux for several hours. The cyclization and dehydration lead to the formation of the stable pyrazole ring.

-

Upon cooling, the product, ethyl 5-aryl-1H-pyrazole-3-carboxylate, often crystallizes from the solution and can be isolated by filtration.

-

-

Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding pyrazole carboxylic acid using standard basic (e.g., NaOH, H₂O/EtOH) or acidic conditions, followed by acidification.

Modern Synthetic Methodologies

Contemporary research focuses on improving efficiency, regioselectivity, and substrate scope. These modern methods are crucial for building the complex molecular architectures required in drug discovery and agrochemical development.

| Synthetic Method | Key Reactants | Core Principle | Advantages & Causality |

| Knorr-type Condensation | Hydrazine, 1,3-Dicarbonyl (or equivalent) | Condensation-Cyclization | Robust, simple, high yields due to aromatic product stability.[8][9] |

| 1,3-Dipolar Cycloaddition | Diazo compound (e.g., ethyl diazoacetate), Alkyne/Alkene | [3+2] Cycloaddition | High atom economy, good for accessing specific substitution patterns.[9][15] |

| Fragment-Based Assembly | Aryl hydrazine, β-keto ester, DMF-DMA/Orthoformate | In-situ formation of an enaminone, followed by cyclization | Convergent, allows for late-stage diversification, excellent regiocontrol.[17] |

| From Heterocyclic Precursors | Pyranones, Hydrazine | Ring Transformation | Utilizes readily available starting materials to access complex pyrazoles.[15] |

This workflow, often used in medicinal chemistry campaigns, allows for the rapid generation of analogues by varying the hydrazine and keto-ester components.[17]

Caption: A convergent, modern workflow for pyrazole carboxylic acid synthesis.

Part 3: The Ascendancy of Pyrazole Carboxylic Acids in Applied Science

From their academic origins, pyrazole carboxylic acids have become indispensable tools in the hands of drug discovery and agrochemical scientists. Their rigid, planar structure and ability to present functional groups in specific spatial orientations make them ideal for interacting with enzyme active sites and protein surfaces.

A Privileged Scaffold in Medicinal Chemistry

The pyrazole carboxylic acid motif is prevalent in modern drug discovery for several key reasons:

-

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), while the carboxylic acid provides a strong hydrogen bond donor (O-H) and acceptor (C=O). This allows for multiple, high-affinity interactions with protein targets.

-

Metabolic Stability: The aromatic pyrazole ring is generally robust to metabolic degradation, improving the pharmacokinetic profile of drug candidates.

-

Synthetic Tractability: As detailed above, the core is readily synthesized, and the carboxylic acid "handle" allows for easy modification (e.g., amidation, esterification) to explore structure-activity relationships (SAR).[3]

These properties have led to the discovery of pyrazole carboxylic acids as potent inhibitors for a wide range of biological targets.

| Inhibitor Class / Example | Biological Target | Therapeutic Area | Reference |

| Pyrazole Carboxylic Acids | Long-chain L-2-hydroxy acid oxidase (Hao2) | Hypertension (Preclinical) | [18] |

| Pyrazole-3-Carboxylic Acid Derivatives | Dengue Virus (DENV) NS2B-NS3 Protease | Antiviral | [19] |

| Pyrazole Carboxylic Acid Series | KEAP1:NRF2 Protein-Protein Interaction | Cytoprotection / Inflammation | [17] |

| Various Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes / Obesity | [16] |

A Cornerstone of the Agrochemical Industry

The pyrazole scaffold has a long and successful history in crop protection.[2][9][15] Pyrazole carboxylic acids are not typically the final active ingredient but serve as the critical, high-value intermediates for some of the most important products on the market.

-

Fungicides: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a cornerstone intermediate for producing a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[20] SDHIs disrupt the fungal mitochondrial respiratory chain, providing broad-spectrum disease control.

-

Insecticides: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is the key building block for the blockbuster diamide class of insecticides, including Chlorantraniliprole and Cyantraniliprole.[21] These insecticides act on insect ryanodine receptors, causing uncontrolled muscle contraction and paralysis in target pests.

-

Herbicides: Certain pyrazole derivatives act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key step in plastoquinone biosynthesis, leading to bleaching and death of weeds.[2][22]

Caption: Synthesis of a diamide insecticide from a key pyrazole carboxylic acid intermediate.

Conclusion

The journey of pyrazole carboxylic acids from a 19th-century chemical curiosity to a multi-billion dollar cornerstone of the pharmaceutical and agrochemical industries is a testament to the power of fundamental research. The initial discoveries by Knorr, Pechmann, and Buchner provided the essential synthetic language. Over the subsequent century, chemists refined this language, developing a sophisticated and predictable toolbox for constructing these vital molecules. For today's researchers, a deep understanding of this history—from reaction mechanisms to the evolution of synthetic strategy—is not merely academic; it is the foundation upon which the next generation of life-changing molecules will be built.

References

-

Title: Knorr Pyrazole Synthesis Source: Chem Help ASAP URL: [Link]

-

Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: PubMed URL: [Link]

-

Title: Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Hans von Pechmann Source: Alchetron URL: [Link]

-

Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone Source: Royal Society of Chemistry URL: [Link]

-

Title: Pechmann-Pyrazol-Synthese Source: Wikipedia (German) URL: [Link]

-

Title: Hans von Pechmann Source: Wikipedia URL: [Link]

-

Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

-

Title: Knorr pyrazole synthesis Source: ResearchGate URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

-

Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL: [Link]

-

Title: The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

-

Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Mini-Reviews in Organic Chemistry URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central URL: [Link]

-

Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

-

Title: Current status of pyrazole and its biological activities Source: PubMed Central URL: [Link]

-

Title: Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed URL: [Link]

-

Title: The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

-

Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION Source: LOCKSS URL: [Link]

-

Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: PubMed URL: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. books.rsc.org [books.rsc.org]

- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. Hans von Pechmann - Wikipedia [en.wikipedia.org]

- 13. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 14. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to a cascade of downstream issues, including low bioavailability, erratic absorption, and challenges in formulation, ultimately leading to increased development costs and potential clinical failure.[1][2][3] This guide provides an in-depth technical exploration of the solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the structural features of the target molecule, predict its solubility behavior in a range of solvents, and provide a detailed, self-validating experimental protocol for accurate solubility determination.

Physicochemical Profile of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

To understand the solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, we must first dissect its molecular structure and the functional groups that govern its interactions with various solvents.

The molecule consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Attached to this core are a methoxyphenyl group and a carboxylic acid group. These functional groups are the primary determinants of the compound's polarity, hydrogen bonding capacity, and overall solubility.

-

The Carboxylic Acid Group (-COOH): This is the most influential functional group in determining the molecule's behavior in polar, protic solvents. The hydroxyl (-OH) component can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen can act as a hydrogen bond acceptor.[4][5] This dual capability allows for strong interactions with protic solvents like water and alcohols.[6][7] The acidic nature of the carboxylic acid also means its solubility can be significantly influenced by pH. In basic solutions, the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which is generally much more water-soluble.[8]

-

The Pyrazole Ring: The pyrazole ring itself is a polar heterocycle due to the presence of the two nitrogen atoms. The imino hydrogen (-NH) on the pyrazole ring can also participate in hydrogen bonding as a donor. Pyrazole and its simpler derivatives are known to be soluble in water and organic solvents.[9][10]

-

The 2-Methoxyphenyl Group: This substituent introduces a significant nonpolar, hydrophobic component to the molecule. The benzene ring and the methyl group of the methoxy moiety will tend to decrease solubility in highly polar solvents like water.[7][11] However, the ether oxygen in the methoxy group can act as a hydrogen bond acceptor, slightly mitigating the overall hydrophobicity.

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental principle in predicting solubility.[12][13][14][15] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Based on the structural analysis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, we can predict its general solubility behavior:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds. They are polar enough to interact with the carboxylic acid and pyrazole ring but lack the strong hydrogen bonding network of protic solvents, making them effective at solvating both polar and moderately nonpolar molecules.

-

Moderate to Good Solubility in Polar Protic Solvents: In solvents like methanol, ethanol, and isopropanol, the compound is expected to be reasonably soluble. These solvents can engage in hydrogen bonding with the carboxylic acid and pyrazole moieties.[6]

-

Limited Solubility in Water: The presence of the bulky, nonpolar methoxyphenyl group is likely to significantly limit the aqueous solubility of the compound in its neutral form.[4][11] While the carboxylic acid and pyrazole groups can interact with water, the hydrophobic portion of the molecule will disrupt the hydrogen bonding network of water.

-

Poor Solubility in Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the solubility is expected to be very low. These solvents lack the ability to form the strong intermolecular interactions (like hydrogen bonds) required to overcome the crystal lattice energy of the solid compound.

Quantitative Solubility Determination: A Practical Guide

To move beyond qualitative predictions, a robust and reproducible experimental method is essential. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[16][17] The following section provides a detailed protocol for determining the solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system, with built-in checks and quality control measures.

Objective: To determine the equilibrium (thermodynamic) solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in a selection of representative solvents.

Materials:

-

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane, Toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A 24-hour incubation is often recommended for thermodynamic solubility.[1][2]

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. This method is effective at removing fine particulates.

-

-

-

Quantification of Dissolved Solute:

-

The concentration of the dissolved compound in the clear, saturated filtrate can be determined using a suitable analytical technique, most commonly UV-Vis spectroscopy or HPLC.[18][19][20]

-

UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Create a calibration curve by plotting absorbance versus concentration.

-

Dilute the saturated filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original solubility.

-

-

HPLC:

-

Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for the compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

-

Inject a known volume of the saturated filtrate and determine the concentration from the calibration curve.

-

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison. The following table presents a hypothetical but representative dataset for the solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in various solvents.

| Solvent | Solvent Type | Predicted Solubility | Hypothetical Solubility (mg/mL) |

| Water | Polar Protic | Low | 0.05 |

| PBS (pH 7.4) | Buffered Aqueous | Moderate | 0.5 (as carboxylate salt) |

| Methanol | Polar Protic | Moderate to High | 15 |

| Ethanol | Polar Protic | Moderate | 8 |

| Isopropanol | Polar Protic | Moderate | 5 |

| Acetonitrile | Polar Aprotic | Moderate | 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 50 |

| Hexane | Nonpolar | Very Low | < 0.01 |

| Toluene | Nonpolar | Very Low | < 0.01 |

Note: The data in the "Hypothetical Solubility" column is for illustrative purposes only and should be determined experimentally.

Visualizing the Concepts and Workflow

Diagrams are powerful tools for illustrating complex relationships and workflows. The following diagrams, created using Graphviz, visualize the key concepts discussed in this guide.

Molecular Interactions and Solubility

Caption: Shake-flask solubility determination workflow.

Conclusion